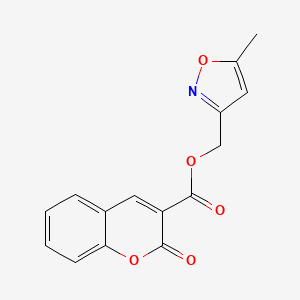

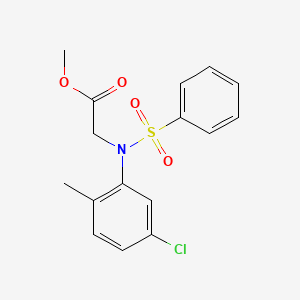

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.

BenchChem offers high-quality 1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Spectral Studies and Quantum-Chemical Calculations

Furan derivatives, including thiourea compounds, have been synthesized and identified, with their intramolecular hydrogen bonds investigated using IR spectroscopy. Semi-empirical quantum-chemical calculations support these findings, while X-ray crystallography corroborates the molecular and crystal structures of selected compounds. These studies reveal strong intramolecular and intermolecular hydrogen bonds, contributing to our understanding of their chemical behavior and potential for further applications (Hritzová et al., 2005).

Organic Synthesis and Heteroaromatic Products

Research on furan-2-ylmethyl compounds includes exploring their utility in organic synthesis, such as facilitating decarboxylative Claisen rearrangement reactions to yield heteroaromatic products. These findings contribute to the development of new synthetic methodologies, potentially useful for creating compounds with varied biological activities (Craig et al., 2005).

Photovoltaic Applications

Phenothiazine derivatives incorporating furan as a conjugated linker have been synthesized and utilized in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. Specifically, furan-linked derivatives showed improved solar energy-to-electricity conversion efficiency, highlighting their potential in enhancing photovoltaic device performance (Se Hun Kim et al., 2011).

Photoinduced Oxidative Annulation

Furan-containing compounds have been used in photoinduced oxidative annulation reactions, yielding highly functionalized polyheterocyclic products. This research showcases the compounds' utility in synthesizing complex molecular architectures through environmentally friendly processes, devoid of transition metals and oxidants (Zhang et al., 2017).

Biological Activities

Studies on furan derivatives have also explored their biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects. These activities are crucial for the development of new therapeutic agents, showcasing the compounds' potential in medicinal chemistry (Vagdevi et al., 2006).

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-17-19(20-9-3-4-10-21(20)25-17)13-14-27(16-18-8-7-15-29-18)24(30)26-22-11-5-6-12-23(22)28-2/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGPPDZYJFHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

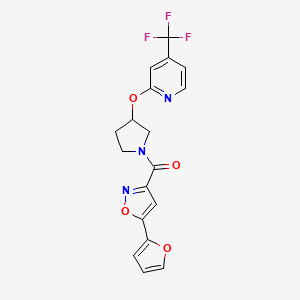

![N-(2-Methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2672089.png)

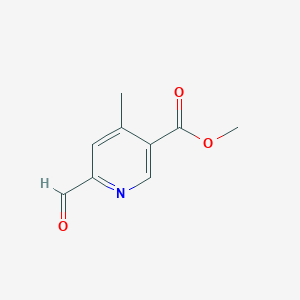

![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)

![5-chloro-2-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2672095.png)

![[2-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B2672096.png)

![N-(2-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672100.png)

![N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2672102.png)